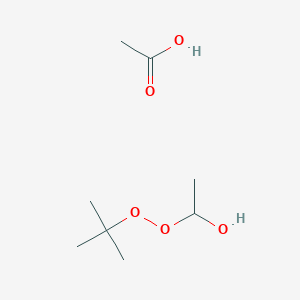

Acetic acid;1-tert-butylperoxyethanol

Beschreibung

Overview of the Peroxide Functional Group in Organic Chemistry

In the field of organic chemistry, compounds that feature the peroxide functional group, characterized by an oxygen-oxygen single bond (R-O-O-R'), are known as organic peroxides. nouryon.comchemicalbook.com The defining feature of this group is the relatively weak O-O bond, which has a bond dissociation energy of approximately 45–50 kcal/mol (190–210 kJ/mol). alitapolymer.com This is significantly weaker than the C-C, C-H, and C-O bonds commonly found in organic molecules. alitapolymer.com

The inherent weakness of the peroxide bond means it can be easily broken, a process known as homolytic cleavage, which results in the formation of two free radicals (RO•). nouryon.comalitapolymer.com This propensity to generate free radicals makes organic peroxides highly useful as initiators for various chemical reactions, most notably in polymerization processes for materials like acrylics and unsaturated polyester (B1180765) resins. nouryon.com The concentration of peroxide groups in a formulation is often quantified by its "active oxygen" content, a value that relates to the energy content of the compound. nouryon.com

Structurally, the peroxide bond has a length of about 1.45 Å. The geometry around the peroxide group is similar to that of water, with R-O-O angles of approximately 110°. alitapolymer.com

Classification and Structural Characteristics of Peroxy Esters

Peroxy esters, also known as peresters, represent a significant subclass of organic peroxides. alitapolymer.com They are the peroxy analogs of esters and possess the general structure R-C(=O)O-OR'. alitapolymer.com These compounds are commonly synthesized through the reaction of alkyl hydroperoxides with acid chlorides. noaa.gov

The thermal decomposition of peroxy esters is their most commercially important reaction, as it generates the free radicals necessary for initiating polymerization. wikipedia.org This decomposition can occur through two primary mechanisms: a single-bond scission that initially forms acyloxy and alkoxy radicals, or a concerted multi-bond cleavage that simultaneously breaks the O-O and C-C bonds to produce an alkyl radical, carbon dioxide, and an alkoxy radical. wikipedia.orgresearchgate.net The specific pathway depends on the molecular structure of the peroxy ester, particularly the stability of the alkyl radical (R•) that would be formed upon decarboxylation. wikipedia.org

Peroxy esters are classified based on the structure of the acid and the peroxide components. Major commercial types include: wikipedia.org

t-Alkyl esters of peroxycarboxylic acids

t-Alkyl esters of monoperoxydicarboxylic acids

Di(t-Alkyl) esters of diperoxydicarboxylic acids

Alkylene diesters of peroxycarboxylic acids

OO-t-Alkyl O-alkyl diesters of monoperoxycarbonic acids

Significance of "Acetic acid; 1-tert-butylperoxyethanol" as a Representative Peroxy Ester

The compound "Acetic acid; 1-tert-butylperoxyethanol" is a specific example within the broader class of organic peroxides that demonstrates a unique structural combination.

The name "Acetic acid; 1-tert-butylperoxyethanol" is structurally interpreted as 1-tert-Butylperoxyethyl Acetate (B1210297) . This molecule is an ester formed from acetic acid and the alcohol 1-(tert-butylperoxy)ethanol. Its structure contains both a standard ester linkage and a peroxide bond within the alcohol-derived portion of the molecule.

Structural Breakdown of 1-tert-Butylperoxyethyl Acetate

| Component Group | Chemical Formula | Description |

| Acetyl Group | CH₃C(=O)- | The acyl portion derived from acetic acid, forming the ester. |

| Ethyl Bridge | -O-CH(CH₃)- | An ethyl group linking the acetate and the peroxy functions. |

| Peroxide Linkage | -O-O- | The characteristic oxygen-oxygen single bond of the peroxide functional group. |

| tert-Butyl Group | -C(CH₃)₃ | A bulky alkyl group attached to the peroxide linkage. |

| Full Structure | CH₃C(=O)O-CH(CH₃)-OOC(CH₃)₃ | The complete molecule of 1-tert-Butylperoxyethyl Acetate. |

This structure differs from simpler peroxy esters like tert-butyl peroxyacetate, where the acyl group is directly attached to the peroxide. Here, the peroxide group is located within the alkoxy part of the ester.

1-tert-Butylperoxyethyl Acetate belongs to the class of tert-butylperoxyethyl esters of carboxylic acids. These compounds are noted for their utility as initiators in polymerization processes and as agents for the vulcanization of saturated elastomers. osti.gov

The thermal decomposition of this class of peroxides is a key aspect of their function. Studies on tert-butylperoxyethyl esters indicate that their thermal stability is not significantly influenced by the nature of the substituent in the acyl portion of the molecule. osti.gov The decomposition process begins with the homolytic cleavage of the weak O-O bond. osti.gov This primary step generates an acyloxyethoxyl radical and a tert-butoxy (B1229062) radical. The acyloxyethoxyl radical is relatively inactive and undergoes further decomposition. osti.gov This controlled generation of radicals upon heating makes the compound and its class effective for initiating reactions that require a free-radical mechanism.

Eigenschaften

CAS-Nummer |

24257-46-3 |

|---|---|

Molekularformel |

C8H18O5 |

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

acetic acid;1-tert-butylperoxyethanol |

InChI |

InChI=1S/C6H14O3.C2H4O2/c1-5(7)8-9-6(2,3)4;1-2(3)4/h5,7H,1-4H3;1H3,(H,3,4) |

InChI-Schlüssel |

MDRHUSPJGJPPNV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(O)OOC(C)(C)C.CC(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

General Principles of Peroxy Ester Synthesis

The formation of the peroxy ester linkage requires controlled reaction conditions to prevent the premature cleavage of the weak oxygen-oxygen bond. The primary synthetic routes are adaptations of classical esterification reactions, modified to incorporate a hydroperoxide, or involve novel pathways that leverage reactive intermediates.

Esterification Reactions Involving Hydroperoxides and Carboxylic Acids

Direct esterification, a common method for producing conventional esters from carboxylic acids and alcohols, can be adapted for peroxy ester synthesis. asianpubs.orgchemguide.co.uk This approach typically involves the reaction of a carboxylic acid with a hydroperoxide in the presence of an acid catalyst. The mechanism is analogous to the Fischer-Speier esterification. chemguide.co.ukyoutube.com

The key steps of this acid-catalyzed mechanism are:

Protonation of the Carboxylic Acid: The carboxylic acid is protonated by a strong acid catalyst, such as sulfuric acid, which activates the carbonyl carbon towards nucleophilic attack. chemguide.co.uk

Nucleophilic Attack: The hydroperoxide, acting as the nucleophile, attacks the protonated carbonyl carbon.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the hydroperoxide moiety to one of the hydroxyl groups.

Elimination of Water: The departure of a water molecule from the intermediate leads to a protonated peroxy ester.

Deprotonation: The final step is the deprotonation of the resulting species to yield the peroxy ester and regenerate the acid catalyst. chemguide.co.uk

While this direct method is fundamental, the most frequently employed industrial synthesis of peroxy esters involves the reaction of a carboxylic acid halide (like an acyl chloride) with a hydroperoxide, often in the presence of a base to neutralize the resulting hydrogen halide. nih.govresearchgate.net

Novel Synthetic Routes via Carbocation Intermediates

Alternative synthetic pathways for peroxy esters have been developed to operate under milder conditions. One such novel route proceeds through carbocation intermediates. gre.ac.uk This method has proven particularly successful for the formation of tertiary peroxyesters. gre.ac.uk The general principle involves the generation of a stable carbocation which is then trapped by a peroxyacid or its salt. This approach disproved earlier assumptions that peroxyesters could not be synthesized by the alkylation of peroxyacids. gre.ac.uk

Specific Approaches for 1-tert-Butylperoxyethyl Acetate (B1210297) and Analogous Peroxy Esters

The synthesis of 1-tert-butylperoxyethyl acetate specifically can be achieved through several tailored methods that reflect the general principles of peroxy ester formation.

Condensation Reactions with Acetic Acid Derivatives

A primary route to synthesizing peroxy esters is the acylation of alkyl hydroperoxides with acid chlorides or anhydrides. researchgate.net For 1-tert-butylperoxyethyl acetate, this would involve a reaction between an acetic acid derivative and a suitable hydroperoxide precursor. The most common industrial method involves reacting an acid halide with a hydroperoxide. nih.gov This is typically a two-step process: first, the deprotonation of the hydroperoxide with a base (like potassium hydroxide) to form a more nucleophilic peroxide salt, followed by the reaction of this salt with the acid halide. nih.gov

| Reactant 1 | Reactant 2 | Product | Typical Conditions |

| tert-Butyl hydroperoxide | Acetyl chloride | 1-(tert-butylperoxy)ethyl acetate | Base (e.g., pyridine, KOH), Biphasic system |

| Potassium tert-butyl peroxide | Acetyl chloride | 1-(tert-butylperoxy)ethyl acetate | Continuous flow microreactor |

This table illustrates a common condensation approach for synthesizing peroxy esters.

Peroxidation of Unsaturated Substrates with tert-Butyl Hydroperoxide

An alternative strategy involves the addition of a hydroperoxide across a carbon-carbon double bond. For the synthesis of 1-tert-butylperoxyethyl acetate, this can be achieved by the reaction of tert-butyl hydroperoxide with vinyl acetate. This reaction adds the tert-butylperoxy group and an acetoxy group across the double bond of the vinyl substrate. Lewis acids can catalyze the reaction between vinyl esters and hydroperoxides to form related peroxy compounds. nih.gov

The efficiency and selectivity of peroxidation reactions can be significantly enhanced through the use of transition metal catalysts. Manganese compounds, in particular, are effective catalysts for oxidation reactions involving hydroperoxides. organic-chemistry.orgrsc.org Manganese(III) acetate can be used to mediate radical reactions, including the addition of peroxides to alkenes. acs.org

In the context of synthesizing 1-tert-butylperoxyethyl acetate from vinyl acetate and tert-butyl hydroperoxide, a manganese(III) catalyst would likely initiate a free-radical addition process. The catalyst facilitates the generation of a tert-butylperoxy radical from tert-butyl hydroperoxide. This radical then adds to the double bond of vinyl acetate.

| Substrate | Peroxide Source | Catalyst | Potential Product | Reaction Type |

| Vinyl Acetate | tert-Butyl hydroperoxide (TBHP) | Manganese(III) Acetate | 1-(tert-butylperoxy)ethyl acetate | Radical Addition |

This table outlines the components for a catalytic peroxidation synthesis.

Research on related systems has shown that manganese salts can effectively catalyze the oxidation of alkenes with hydrogen peroxide, often in the presence of additives like bicarbonate to promote the formation of a potent oxidizing agent. mdma.ch The mechanism involves the interaction of the manganese catalyst with the peroxide, generating reactive species that subsequently react with the unsaturated substrate. rsc.org

Formation of Related Peroxy Compounds and Derivatives

The synthesis of β-hydroxy peroxides, such as 1-tert-butylperoxyethanol, and their derivatives often involves the reaction of hydroperoxides with epoxides or the oxidation of specific precursors. These methods provide versatile routes to a range of peroxy compounds with varying substituents.

One of the primary methods for preparing β-hydroxydialkyl peroxides is the reaction of tert-butyl hydroperoxide with epoxides. acs.org This reaction serves as a general preparative method for this class of compounds. acs.org For instance, the synthesis of β-hydroxyethyl-t-butyl peroxide, β-hydroxypropyl-t-butyl peroxide, and β-hydroxyisobutyl-t-butyl peroxide has been successfully achieved through this pathway, with yields ranging from 33% to 43%. acs.org

Another significant route to obtaining β-hydroxy hydroperoxides involves the ring-opening of epoxides with hydrogen peroxide. researchgate.net This method is a key step in multi-step synthetic sequences. researchgate.net Additionally, the photooxidation of allylic alcohols using singlet oxygen presents another viable synthetic strategy for preparing these compounds. researchgate.net

β-hydroxy hydroperoxides can also be formed through the base-catalyzed disproportionation of a hydroperoxy endoperoxide. nih.gov These compounds are notable for their susceptibility to fragmentation under various conditions, including the presence of acid or base, and can be induced by redox-active metal ions under neutral aqueous conditions. nih.gov

The chemical transformations of these related peroxy compounds are diverse. For example, β-hydroxy hydroperoxides can undergo fragmentation to yield carbonyl compounds. researchgate.netnih.gov They are also valuable intermediates in the synthesis of other complex molecules, such as 1,2,4-trioxanes, which are key structural features in numerous bioactive products. researchgate.net The Kornblum–DeLaMare rearrangement is another important reaction pathway for peroxides, leading to the formation of functionalized ketones and alcohols. nih.govnih.gov

Research has also explored the radical reactions of β-hydroxyalkyl peroxy radicals. These radicals can react with nitric oxide to form β-hydroxyalkoxy radicals, which can then decompose to form a carbonyl compound and a hydroperoxyl radical. researchgate.net

The synthesis of various peroxy compounds can be catalyzed by different metal complexes. For example, cobalt(II) can catalyze the addition of tert-butyl hydroperoxide and 1,3-dicarbonyl compounds to alkenes. nih.gov Similarly, copper-catalyzed reactions have been developed for the alkylation-peroxidation of alkenes. beilstein-journals.org

Detailed research findings on the synthesis of related β-hydroxydialkyl peroxides are summarized in the table below.

| Product | Reactants | Catalyst/Base | Yield (%) | Boiling Point (°C at mm Hg) | Refractive Index (n²⁰D) | Density (d²⁰₄) |

| β-Hydroxyethyl-tert-butyl peroxide | Ethylene oxide + tert-Butyl hydroperoxide | Potassium hydroxide | 43 | 37-38 at 2 | 1.4249 | 0.9561 |

| β-Hydroxypropyl-tert-butyl peroxide | Propylene (B89431) oxide + tert-Butyl hydroperoxide | Potassium hydroxide | 33 | 37-37.5 at 4 | 1.4165 | 0.9085 |

| β-Hydroxyisobutyl-tert-butyl peroxide | 1,2-Isobutene oxide + tert-Butyl hydroperoxide | Potassium hydroxide | 37 | 45 at 5 | 1.4230 | 0.9231 |

Mechanistic Studies of Peroxy Ester Reactivity and Decomposition

Radical Generation from Peroxy Ester Scission

The initial and most critical step in the reactivity of tert-butyl peroxyacetate is the cleavage of the labile peroxide bond, which leads to the formation of highly reactive radical species. This process can be initiated thermally, photochemically, or through electron transfer reactions.

Homolytic Cleavage of the Peroxy (O-O) Bond

The defining characteristic of peroxy esters is the presence of a weak oxygen-oxygen single bond. The bond dissociation energy for the O-O bond in peroxides is significantly lower than that of C-C, C-H, or C-O bonds, making it the most likely site for bond rupture upon energy input. The thermal decomposition of tert-butyl peroxyacetate is initiated by the homolytic cleavage of this O-O bond. epa.gov

Homolytic cleavage results in the formation of two radical species, an acyloxy radical and an alkoxy radical. In the case of tert-butyl peroxyacetate, this initial scission yields an acetoxy radical (CH₃C(O)O•) and a tert-butoxy (B1229062) radical ((CH₃)₃CO•).

Reaction: CH₃C(O)OOC(CH₃)₃ → CH₃C(O)O• + •OC(CH₃)₃

This primary fragmentation step is crucial as it generates the radical intermediates that drive subsequent reactions. The acetoxy radical is known to be unstable and can undergo rapid decarboxylation to yield a methyl radical (•CH₃) and carbon dioxide (CO₂). The tert-butoxy radical is also highly reactive and will participate in a variety of subsequent transformations.

Thermal Decomposition Pathways: One-Bond vs. Concerted Scission

The thermal decomposition of peroxy esters like tert-butyl peroxyacetate can proceed through two primary pathways: a one-bond scission mechanism or a concerted two-bond scission mechanism. The operative pathway is influenced by factors such as the structure of the peroxy ester, the solvent, and the temperature.

One-Bond Scission: This mechanism involves the sequential cleavage of bonds. The first step is the homolysis of the O-O bond to form an acyloxy radical and an alkoxy radical, as described above. The acyloxy radical may then undergo a subsequent, separate decarboxylation step. This pathway is generally favored for peroxy esters that can form relatively stable acyloxy radicals.

Concerted Scission: In this pathway, the O-O bond cleavage and the C-C bond cleavage of the acyloxy group occur simultaneously. This concerted mechanism bypasses the formation of a discrete acyloxy radical intermediate and directly produces an alkyl radical, carbon dioxide, and an alkoxy radical. For tert-butyl peroxyacetate, a concerted decomposition would yield a methyl radical, carbon dioxide, and a tert-butoxy radical in a single step. This pathway is often favored for peroxy esters with substituents that can stabilize the forming alkyl radical.

Studies on the decomposition of various aliphatic tert-butyl peroxyesters have shown that the structure of the acyl group plays a significant role in determining the decomposition pathway. Peroxyesters with primary or secondary alkyl groups adjacent to the carbonyl group tend to favor a one-bond scission mechanism, whereas those with a tertiary alkyl group are more prone to concerted two-bond scission due to the increased stability of the resulting tertiary alkyl radical. researchgate.net In the case of tert-butyl peroxyacetate, the formation of a primary methyl radical makes the concerted pathway less favorable than for peroxyesters that can form more stable secondary or tertiary radicals. Therefore, the decomposition of tert-butyl peroxyacetate is generally considered to proceed primarily through a one-bond scission mechanism, especially in the gas phase or in non-polar solvents.

| Decomposition Pathway | Description | Products from tert-butyl peroxyacetate |

| One-Bond Scission | Sequential cleavage of the O-O bond followed by decarboxylation of the acyloxy radical. | CH₃C(O)O• + •OC(CH₃)₃, followed by CH₃C(O)O• → •CH₃ + CO₂ |

| Concerted Scission | Simultaneous cleavage of the O-O and C-C bonds. | •CH₃ + CO₂ + •OC(CH₃)₃ |

Kinetics and Dynamics of Peroxy Radical Transformations

Self-Reaction and Cross-Reaction Mechanisms of Peroxy (RO₂) Radicals

In the presence of oxygen, the initially formed methyl radicals (from the decarboxylation of acetoxy radicals) will rapidly combine with O₂ to form methylperoxy radicals (CH₃OO•). The acetyl radical, if it does not decarboxylate, can also react with oxygen to form an acetylperoxy radical (CH₃C(O)OO•). These peroxy radicals can then undergo self-reactions or cross-reactions.

The self-reaction of acetylperoxy radicals is a significant process, particularly in atmospheric chemistry. It can proceed through multiple channels, leading to both terminating and propagating products.

Terminating Channel: 2 CH₃C(O)OO• → 2 CH₃C(O)O• + O₂ → CH₃C(O)OOC(O)CH₃ + O₂ (diacetyl peroxide formation)

Propagating Channel: 2 CH₃C(O)OO• → 2 CH₃C(O)O• + O₂ → 2 •CH₃ + 2 CO₂ + O₂

The reaction of acetylperoxy radicals with other peroxy radicals, such as methylperoxy radicals, is also an important pathway. These cross-reactions can lead to a variety of products, including alkoxy radicals and stable molecules.

Formation and Stability of Tetroxide Adducts (RO₄R)

The self-reaction and cross-reactions of peroxy radicals are widely believed to proceed through the formation of an unstable tetroxide intermediate (RO₄R'). nih.govresearchgate.net This intermediate is formed by the combination of two peroxy radicals and has a very short lifetime.

Formation: ROO• + •OOR' ⇌ ROOOOR'

For the self-reaction of acetylperoxy radicals, the intermediate would be diacetyl tetroxide (CH₃C(O)O₄C(O)CH₃). Computational studies on the formation and decomposition of various tetroxides suggest that the barrier heights for their formation are generally small. researchgate.netnih.gov The stability of the tetroxide adduct is highly dependent on the nature of the 'R' groups. The presence of electron-withdrawing groups, such as the carbonyl group in the acetylperoxy radical, can influence the stability and decomposition pathways of the tetroxide. nih.gov

Subsequent Reactions of Alkoxy (RO) Radicals

The tert-butoxy radical ((CH₃)₃CO•) generated from the initial homolysis of tert-butyl peroxyacetate is a key intermediate that undergoes several important subsequent reactions. The two primary competing pathways for the tert-butoxy radical are β-scission and hydrogen abstraction.

β-Scission: This unimolecular fragmentation reaction involves the cleavage of a carbon-carbon bond β to the oxygen atom, resulting in the formation of acetone (B3395972) and a methyl radical.

Reaction: (CH₃)₃CO• → (CH₃)₂C=O + •CH₃

Hydrogen Abstraction: This bimolecular reaction involves the abstraction of a hydrogen atom from a suitable donor molecule (RH), leading to the formation of tert-butanol (B103910) and a new radical (R•).

Reaction: (CH₃)₃CO• + RH → (CH₃)₃COH + R•

The competition between β-scission and hydrogen abstraction is highly dependent on the reaction conditions, including temperature, solvent, and the nature of the hydrogen donor. In the absence of a good hydrogen donor, β-scission is the dominant pathway. The rate of β-scission is also influenced by the solvent, with polar solvents generally accelerating the reaction. core.ac.uk

| Reaction Pathway of tert-butoxy radical | Description | Products |

| β-Scission | Unimolecular fragmentation of the radical. | Acetone and a methyl radical |

| Hydrogen Abstraction | Bimolecular reaction with a hydrogen donor. | tert-Butanol and a new radical |

The newly formed methyl radicals from β-scission will react with oxygen to form methylperoxy radicals, thus propagating the radical chain.

Unimolecular Reactions of Acyl Peroxy Radicals

Acyl peroxy radicals (RC(O)OO•) are key intermediates in the oxidation of organic compounds and the decomposition of peroxy esters. nih.gov These radicals are known to be more reactive than their alkyl peroxy counterparts. nih.gov Once formed from the homolysis of a parent peroxyester like Acetic acid;1-tert-butylperoxyethanol, the subsequent acyl peroxy radical can undergo several unimolecular reactions. These reactions are often in competition with bimolecular reactions, and their relative rates are critical in determining the final product distribution. nih.gov

The primary unimolecular pathways for acyl peroxy radicals are intramolecular hydrogen shifts (H-shifts) and ring-closure reactions to form endoperoxides. copernicus.orgcopernicus.org The rates of these reactions are highly dependent on the structure of the radical, with larger and more functionalized radicals tending to have faster reaction rates. nih.gov For an acyl peroxy radical derived from Acetic acid;1-tert-butylperoxyethanol, a potential unimolecular reaction would be an intramolecular H-shift.

In general, H-shifts from aldehyde groups are highly competitive with other reaction pathways. nih.govrsc.org The unimolecular reaction rates for acyl peroxy radicals can span a wide range, from 10⁻⁸ to 10⁵ s⁻¹, with some having rate coefficients up to 0.1 s⁻¹. nih.govcopernicus.org The competitiveness of these unimolecular reactions is significant; for a unimolecular reaction to be a major atmospheric fate, its rate must be comparable to or greater than the rates of competing bimolecular reactions. nih.gov

Research has shown that acyl peroxy radicals are particularly efficient at forming organic accretion products, but they also have short lifetimes due to these rapid unimolecular reactions. nih.govrsc.org The structure of the acyl peroxy radical plays a crucial role; for instance, rigid structures are more likely to engage in bimolecular reactions as they are less prone to fast unimolecular rearrangements. copernicus.org

Below is a table summarizing the general types of unimolecular reactions acyl peroxy radicals can undergo and the factors influencing their rates.

Table 1: Unimolecular Reactions of Acyl Peroxy Radicals

| Reaction Type | Description | Influencing Factors | Typical Rate Constants (s⁻¹) |

| Intramolecular H-shift | An internal hydrogen atom is abstracted by the peroxy radical moiety. | - Ring strain of the transition state- Bond dissociation energy of the C-H bond- Proximity of the H-atom to the radical center | 10⁻⁸ to 10⁵ |

| Ring Closure (Endoperoxide formation) | The peroxy radical adds to a double bond within the same molecule. | - Presence of unsaturation- Stereochemistry of the radical- Ring strain of the resulting cyclic peroxide | Varies greatly with structure |

| Decarboxylation | Loss of CO₂ to form an alkyl or aryl radical. This is more common for certain structures under specific conditions. | - Stability of the resulting radical- Temperature and pressure | Generally slower than H-shifts |

Product Formation through Radical Recombination

The radical species generated from the decomposition of peroxy esters can recombine in various ways to form a diverse array of stable products. The initial decomposition of a peroxyester like tert-butyl peroxyacetate typically involves the scission of the O-O bond, forming a carboxyl radical and an alkoxy radical. researchgate.net The carboxyl radical can then decarboxylate to yield an alkyl radical and carbon dioxide.

These newly formed radicals (alkoxy, alkyl, and acyl peroxy radicals) can then cross-react or self-react. For example, the recombination of tertiary butyl peroxy radicals has been shown to yield different products depending on the temperature, with a shift from terminating channels (forming alcohols and ketones) to non-terminating channels (forming two alkoxy radicals) as the temperature increases. rsc.org

The recombination of peroxy radicals (RO₂) is a significant pathway for the formation of low-volatility accretion products in the atmosphere. copernicus.org While the formation of a peroxide (ROOR) has long been considered the primary product, recent studies have highlighted pathways leading to the formation of more stable ether (ROR') and ester (RC(O)OR') products. copernicus.orgcopernicus.org

These alternative pathways are thought to proceed through the formation of an unstable tetroxide intermediate (RO₄R), which can then rearrange. copernicus.org One proposed mechanism involves the in-complex decomposition of an alkoxy radical (RO•), which may undergo a rapid β-scission reaction before the accretion step. copernicus.org If the decomposition of the alkoxy radical produces an acyl-centered radical, its subsequent combination with another alkoxy radical will result in an ester accretion product. copernicus.orgcopernicus.org Similarly, if an alkyl radical is formed, an ether product can be expected. copernicus.orgcopernicus.org

The general mechanism for peroxy radical recombination can be summarized by the following pathways:

RO₂• + R'O₂• ↔ RO₄R' → RO• + R'O• + O₂ (Non-terminating)

RO₂• + R'O₂• ↔ RO₄R' → ROOR' + O₂ (Terminating, Peroxide formation)

RO₂• + R'O₂• ↔ RO₄R' → [RO• •OR']cage + O₂ → ROR' + other products (Terminating, Ether/Ester formation)

The branching ratios for these different channels are influenced by the structure of the peroxy radicals and the reaction conditions.

β-scission is a characteristic reaction of alkoxy radicals, which are common intermediates in the decomposition of peroxy esters. This reaction involves the cleavage of a carbon-carbon bond at the β-position relative to the oxygen atom of the alkoxy radical. This process results in the formation of a ketone or an aldehyde and a new, smaller alkyl radical.

For an alkoxy radical such as the tert-butoxy radical, which would be formed from the decomposition of many tert-butyl peroxy esters, β-scission leads to the formation of acetone and a methyl radical.

(CH₃)₃CO• → (CH₃)₂C=O + •CH₃

This reaction is significant because it generates a new set of radical species that can participate in subsequent reactions, further diversifying the product mixture. The newly formed alkyl radical can then react with other radicals or abstract a hydrogen atom to form a stable alkane. The rate of β-scission is competitive with other reactions of the alkoxy radical, such as hydrogen abstraction, and is highly dependent on temperature.

Electrochemical Reaction Mechanisms of Peroxyesters

The electrochemistry of organic compounds involves the transfer of electrons between a substrate and an electrode, leading to the formation of radical ions or radicals as primary reactive intermediates. researchgate.net These intermediates then undergo subsequent chemical reactions to form the final products. researchgate.net Electrochemical methods offer an alternative to traditional chemical oxidants or reductants. frontiersin.org

For peroxyesters, the electrochemical reaction would likely involve the reductive cleavage of the weak O-O bond. The transfer of an electron to the peroxyester molecule would generate a radical anion, which could then fragment to produce a carboxylate anion and an alkoxy radical.

R-C(O)O-OR' + e⁻ → [R-C(O)O-OR']•⁻ → R-C(O)O⁻ + •OR'

The resulting alkoxy radical can then undergo the reactions previously discussed, such as hydrogen abstraction or β-scission. The specific products of the electrochemical reduction of a peroxyester would depend on the reaction conditions, including the electrode material, the solvent, the supporting electrolyte, and the applied potential. youtube.com

The following table provides a hypothetical summary of the key steps in the electrochemical reduction of a generic peroxyester.

Table 2: Postulated Steps in the Electrochemical Reduction of a Peroxyester

| Step | Description | Species Involved |

| 1. Electron Transfer | The peroxyester molecule accepts an electron from the cathode. | Peroxyester, e⁻ |

| 2. Fragmentation | The resulting radical anion undergoes rapid cleavage of the O-O bond. | Peroxyester radical anion, Carboxylate anion, Alkoxy radical |

| 3. Secondary Reactions of the Alkoxy Radical | The alkoxy radical undergoes further reactions like H-abstraction or β-scission. | Alkoxy radical, Solvent, other species |

| 4. Further Reduction (possible) | The alkoxy radical could potentially be further reduced at the electrode to form an alkoxide anion. | Alkoxy radical, e⁻, Alkoxide anion |

| 5. Product Formation | Stable products are formed from the various intermediates. | Alcohols, Ketones, Alkanes, etc. |

Advanced Spectroscopic and Analytical Characterization Techniques

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy allows for the identification and differentiation of hydrogen atoms within a molecule. For the "acetic acid;1-tert-butylperoxyethanol" system, distinct signals corresponding to each component are expected. Acetic acid typically displays a sharp singlet for its methyl (CH₃) protons and a broad singlet for the acidic hydroxyl (-COOH) proton at a significantly downfield chemical shift. chemicalbook.comresearchgate.net For 1-tert-butylperoxyethanol, characteristic signals would include a prominent singlet for the nine equivalent protons of the tert-butyl group, along with signals for the ethanol (B145695) backbone (a quartet for the methine proton and a doublet for the methyl protons) and the hydroxyl proton. nih.govresearchgate.net The high sensitivity of chemical shifts to the molecular structure makes ¹H NMR an ideal method for the simultaneous quantification of different hydroperoxides in a mixture. nih.gov

Interactive Table 1: Representative ¹H NMR Chemical Shifts (δ) for the Acetic Acid;1-tert-butylperoxyethanol System.

| Functional Group | Component | Expected Chemical Shift (ppm) | Multiplicity |

| Methyl (CH₃) | Acetic Acid | ~2.1 | Singlet |

| Carboxyl (COOH) | Acetic Acid | >10 | Singlet (broad) |

| tert-Butyl ((CH₃)₃C) | 1-tert-butylperoxyethanol | ~1.2 | Singlet |

| Methine (CH) | 1-tert-butylperoxyethanol | ~4.8-5.0 | Quartet |

| Methyl (CH₃-CH) | 1-tert-butylperoxyethanol | ~1.3 | Doublet |

| Hydroxyl (OH) | 1-tert-butylperoxyethanol | Variable | Singlet (broad) |

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Although less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it offers a wider range of chemical shifts, typically preventing signal overlap. libretexts.orgudel.edu For acetic acid, two distinct signals are observed for the methyl and carbonyl carbons. In peroxidic systems like 1-tert-butylperoxyethanol, the carbon atoms bonded to the peroxide group experience a downfield shift compared to their non-peroxidic analogs. kpfu.ru The signals for the tert-butyl carbons and the ethanol backbone carbons would appear at characteristic positions, allowing for unambiguous structural confirmation. libretexts.orgtandfonline.com

Interactive Table 2: Representative ¹³C NMR Chemical Shifts (δ) for the Acetic Acid;1-tert-butylperoxyethanol System.

| Carbon Atom | Component | Expected Chemical Shift (ppm) |

| Methyl (CH₃) | Acetic Acid | ~20 |

| Carbonyl (C=O) | Acetic Acid | ~170-180 |

| Quaternary (C-(CH₃)₃) | 1-tert-butylperoxyethanol | ~80-85 |

| Methyl (C-(CH₃)₃) | 1-tert-butylperoxyethanol | ~26 |

| Methine (CH-O) | 1-tert-butylperoxyethanol | ~95-100 |

| Methyl (CH₃-CH) | 1-tert-butylperoxyethanol | ~18-20 |

Vibrational Analysis by Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com In the "acetic acid;1-tert-butylperoxyethanol" system, each component has a unique vibrational signature. Acetic acid is characterized by a very broad O-H stretching band for the carboxylic acid group, a sharp and intense C=O (carbonyl) stretching band, and a C-O stretching band. researchgate.netscribd.commdpi.com The peroxide functional group (C-O-O) in 1-tert-butylperoxyethanol presents more subtle absorption bands. The O-O stretching vibration is notoriously weak and can be difficult to identify, but it is generally expected in the 10-12 μm (1000-833 cm⁻¹) region. royalsocietypublishing.orgsemanticscholar.org Other characteristic bands include the O-H stretch from the alcohol moiety and various C-H and C-O stretching and bending vibrations. acs.org

Interactive Table 3: Key Infrared (IR) Absorption Frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid (Acetic Acid) | 2500-3300 | Broad, Strong |

| C=O Stretch | Carbonyl (Acetic Acid) | 1700-1760 | Sharp, Strong |

| O-H Stretch | Alcohol (Peroxyethanol) | 3200-3600 | Broad, Medium |

| C-H Stretch | Alkyl | 2850-3000 | Medium-Strong |

| C-O Stretch | Carboxylic Acid, Alcohol, Ether | 1000-1300 | Medium-Strong |

| O-O Stretch | Peroxide | 800-900 | Weak |

Chemiluminescence and Fluorescence Spectroscopy in Peroxide Detection

Chemiluminescence and fluorescence spectroscopy are highly sensitive methods used for the detection and quantification of peroxides, rather than for detailed structural analysis. nih.gov Chemiluminescence is the emission of light from a chemical reaction. mdpi.com Peroxides can be detected by their reaction with specific reagents, such as luminol (B1675438) or peroxyoxalates, to produce light. nih.govresearchgate.net The intensity of the emitted light is proportional to the peroxide concentration, allowing for quantification at very low levels. nih.gov

Fluorescence-based detection often involves a probe that reacts with the peroxide to form a fluorescent product. nih.govnih.gov These methods are valued for their high sensitivity and specificity, making them suitable for trace analysis of peroxides in various samples. nih.govsemanticscholar.org

Chromatographic Separation and Quantification of Organic Peroxides (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. rsc.org For organic peroxides, reversed-phase HPLC using a C18 column is commonly employed. google.com A mobile phase, typically a mixture of water with an organic solvent like methanol (B129727) or acetonitrile, is used to elute the compounds from the column based on their polarity. google.com

Detection can be achieved using a standard UV detector, but for enhanced sensitivity and selectivity for peroxides, post-column derivatization followed by chemiluminescence or fluorescence detection is often preferred. nih.govresearchgate.netresearchgate.net This approach involves reacting the eluted peroxides with a reagent to generate a detectable signal, allowing for the quantification of individual peroxide species within a complex mixture. nih.gov

Interactive Table 4: Typical HPLC Parameters for Organic Peroxide Analysis.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 210 nm), Post-column Chemiluminescence, or Fluorescence |

| Injection Volume | 5 - 20 µL |

Electrochemical Methods for Peroxide Assay and Kinetic Monitoring

Electrochemical methods offer a powerful alternative for the quantification of peroxides and for studying their reaction kinetics. mdpi.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry are based on the oxidation or reduction of the peroxide functional group at the surface of an electrode. nih.govuni-saarland.de The resulting current is proportional to the concentration of the peroxide.

These methods are highly sensitive, with some techniques like square-wave voltammetry (SWV) capable of reaching nanomolar detection limits. nih.govuni-saarland.de Modified electrodes, incorporating materials like platinum or specific nanocomposites, can be used to improve selectivity and lower the overpotential required for the electrochemical reaction. rsc.org Chronoamperometry, which measures current as a function of time at a fixed potential, is particularly well-suited for real-time monitoring of peroxide concentrations, providing valuable kinetic data for chemical reactions. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the stability and reactivity of acetic acid;1-tert-butylperoxyethanol. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic distribution and energy of the molecule. northwestern.eduarxiv.org

A critical parameter for any peroxide is the strength of the oxygen-oxygen (O-O) bond, quantified by its bond dissociation energy (BDE). The O-O bond is typically the weakest bond in the molecule, and its cleavage is the initial step in many thermal and photochemical reactions. High-level ab initio calculations are employed to accurately predict these values. wayne.edu

For structurally related peroxides, computational methods have yielded reliable O-O BDEs. For instance, the BDE for tert-butyl hydroperoxide (tert-BuOOH), a simpler analogue, has been calculated using various methods. These calculations provide a reasonable estimate for the O-O BDE in more complex peroxides. It is generally understood that the peroxide O-O bond has a BDE of approximately 45 kcal/mol. wayne.edunih.gov More advanced computational levels of theory, such as CBS-APNO, have been shown to provide BDE values that are in excellent agreement with experimental data where available. nih.govwayne.edu

To illustrate the typical range of these values, the following table presents calculated O-O BDEs for some common peroxides.

| Peroxide | Computational Method | O-O Bond Dissociation Energy (kcal/mol) |

| Hydrogen Peroxide (HOOH) | G2 | 50 |

| Methyl Hydroperoxide (CH3OOH) | G2 | 45 |

| Di-tert-butyl peroxide | Not Specified | 39.27 |

| tert-Butyl Hydroperoxide | CBS-APNO | 45.81 |

This table presents data for illustrative purposes for related peroxide compounds.

The three-dimensional arrangement of atoms in acetic acid;1-tert-butylperoxyethanol determines its physical and chemical properties. Conformational analysis involves identifying the various spatial arrangements (conformers) of the molecule and determining their relative energies to find the most stable, or equilibrium, geometry.

Computational methods, such as molecular mechanics and density functional theory (DFT), are used to explore the potential energy surface of the molecule. For a flexible molecule like acetic acid;1-tert-butylperoxyethanol, multiple low-energy conformers may exist due to rotation around single bonds. The relative stability of these conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. For example, in substituted cyclohexanes, bulky substituents like a tert-butyl group strongly prefer an equatorial position to minimize steric strain. libretexts.orgresearchgate.net While the target molecule is not cyclic, similar principles of minimizing steric repulsion govern its preferred conformation. The identification of the global minimum energy structure is crucial for accurate predictions of other molecular properties.

An electrostatic potential map (EPM) is a valuable tool for visualizing the distribution of charge within a molecule. youtube.com It is generated by calculating the electrostatic potential at the surface of the molecule's electron density. EPMs use a color scale to represent the potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). youtube.comresearchgate.net

For acetic acid;1-tert-butylperoxyethanol, the EPM would highlight the electronegative oxygen atoms of the peroxy and carboxyl groups in red, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the protons on the methyl and tert-butyl groups would appear in shades of blue, signifying their electrophilic character. This visual representation of the charge distribution is crucial for predicting intermolecular interactions and the sites of chemical reactivity. researchgate.net

Theoretical Studies on Peroxy Radical Reaction Kinetics

Theoretical kinetics studies focus on mapping out the potential energy surface for the reactions of the peroxy radicals derived from acetic acid;1-tert-butylperoxyethanol. By locating the transition state structures that connect reactants to products, the activation energy (or barrier) for each reaction step can be calculated. nih.gov

Common reaction pathways for peroxy radicals include intramolecular hydrogen abstraction and subsequent decomposition. researchgate.net For example, a tert-butyl peroxy radical can undergo internal rearrangement or react with other molecules. The calculated activation barriers for these competing pathways determine the dominant reaction channels under different conditions. Quantum mechanical methods are employed to calculate the energies of reactants, products, and transition states with high accuracy.

The following table provides an example of calculated activation barriers for a related radical reaction.

| Reaction Pathway | Computational Method | Activation Barrier (kcal/mol) |

| t-butyl peroxy radical to isobutene + HO2 | CCSD(T)/CBS | 30.3 |

| QOOH formation from t-butyl peroxy radical | CCSD(T)/CBS | 36.2 |

| QOOH decomposition to isobutene oxide | CCSD(T)/CBS | 12.0 |

This table is for illustrative purposes and shows data for the tert-butyl peroxy radical. researchgate.net

For reactions that can proceed through multiple channels and are influenced by collisions with a bath gas, the reaction rates can be pressure-dependent. Master equation (ME) modeling is a powerful theoretical tool used to describe the kinetics of such complex reaction systems. researchgate.net

The ME approach considers the energy transfer between the reacting molecule and the surrounding bath gas molecules. researchgate.net It allows for the calculation of rate constants over a wide range of temperatures and pressures. For the decomposition of radicals derived from acetic acid;1-tert-butylperoxyethanol, a master equation model would be constructed based on the potential energy surface calculated from quantum chemistry. This model would then be solved to obtain pressure-dependent rate coefficients for the various reaction pathways, providing a comprehensive understanding of the reaction kinetics under real-world conditions.

Prediction of Spectroscopic Properties from First Principles

Rotational constants (A, B, and C) are fundamental properties of a molecule that are determined by its moments of inertia. These constants are crucial for interpreting microwave spectroscopy data and provide a precise picture of the molecular geometry. Theoretical calculations, such as those employing Density Functional Theory (DFT) or coupled-cluster methods like CCSD(T), can predict these constants with a high degree of accuracy. For Acetic acid;1-tert-butylperoxyethanol, a full geometry optimization would be the first step in such a calculation, leading to the determination of its equilibrium structure and subsequently its rotational constants.

Harmonic frequencies correspond to the vibrational modes of a molecule. First-principles calculations can predict these frequencies, which are instrumental in interpreting infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms within the molecule, such as stretching or bending of bonds. The calculated harmonic frequencies for Acetic acid;1-tert-butylperoxyethanol would be expected to show characteristic vibrations for its functional groups, including the carbonyl (C=O) stretch of the acetate (B1210297) group, the C-O stretches, and the relatively weak O-O stretch of the peroxy bond.

Below is an illustrative table of expected vibrational frequencies for the key functional groups in Acetic acid;1-tert-butylperoxyethanol, based on typical values for organic peroxides and esters.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1750 - 1735 |

| Peroxy (O-O) | Stretch | 890 - 820 |

| Ether (C-O) of Ester | Stretch | 1250 - 1050 |

| tert-Butyl C-H | Stretch | 2980 - 2950 |

| Methylene C-H | Stretch | 2925 - 2850 |

This table is illustrative and based on general values for similar functional groups. Precise frequencies for Acetic acid;1-tert-butylperoxyethanol would require specific computational analysis.

Electronic transition energies correspond to the excitation of an electron from an occupied molecular orbital to an unoccupied one, which can be observed using UV-Vis spectroscopy. For organic peroxides, the lowest energy transition is typically a weak n → σ* transition, where a non-bonding electron from an oxygen atom is excited into the antibonding σ* orbital of the O-O bond. This transition is often responsible for the photochemical instability of peroxides.

Computational methods such as Time-Dependent DFT (TD-DFT) are commonly used to predict electronic transition energies and oscillator strengths. For Acetic acid;1-tert-butylperoxyethanol, calculations would likely predict a low-intensity n → σ* transition at a relatively long wavelength in the UV region. The presence of the acetate group may also introduce other transitions, such as n → π* and π → π* transitions associated with the carbonyl group.

Structure-Reactivity Relationships and Design Principles for Peroxides

Computational chemistry is invaluable for understanding the relationship between the structure of a peroxide and its reactivity, particularly its thermal stability. The relatively weak O-O bond, with a bond dissociation energy typically in the range of 190–210 kJ/mol, is central to the chemistry of these compounds. wikipedia.org

The nature of the substituents attached to the peroxy group has a profound impact on the stability and electrophilicity of the O-O bond. Electron-withdrawing groups, such as the acetyl group in Acetic acid;1-tert-butylperoxyethanol, can significantly influence the properties of the peroxy linkage.

In general, electron-withdrawing substituents increase the electrophilicity of the peroxy oxygen atoms. This makes the peroxide more susceptible to nucleophilic attack. Computationally, this can be assessed by calculating the partial charges on the oxygen atoms and the energy of the lowest unoccupied molecular orbital (LUMO), which is often localized on the σ* orbital of the O-O bond. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

The stability of the peroxy bond is also heavily influenced by substituent effects. Electron-withdrawing groups can destabilize the O-O bond, leading to a lower decomposition temperature. This is due to the inductive effect, which can weaken the already labile O-O bond. Furthermore, the stability of the radicals formed upon homolytic cleavage of the O-O bond plays a crucial role. For Acetic acid;1-tert-butylperoxyethanol, homolysis would lead to a tert-butoxyl radical and an acetoxyethyl radical. The stability of these resulting radicals can influence the activation energy for the decomposition process.

Computational studies on various organic peroxides have shown that the thermal stability can be correlated with the calculated activation energies for the O-O bond cleavage. These studies help in designing peroxides with tailored stabilities for specific applications, such as polymerization initiators.

Below is a table summarizing the general influence of substituent electronic effects on the properties of the peroxy bond.

| Substituent Type | Effect on O-O Bond Electrophilicity | Effect on O-O Bond Stability (Thermal) |

| Electron-Donating Groups | Decreases | Generally Increases |

| Electron-Withdrawing Groups | Increases | Generally Decreases |

This table presents general trends observed for organic peroxides.

Applications in Advanced Chemical Processes and Materials Science

Role as Polymerization Initiators

Organic peroxides are widely utilized as initiators in free-radical polymerization, a process central to the production of a vast array of polymeric materials. Acetic acid;1-tert-butylperoxyethanol, also known as tert-butyl peroxyacetate, serves as an effective source of free radicals upon thermal decomposition, thereby initiating the polymerization of various monomers.

Mechanisms in Free Radical Polymerization of Vinyl Monomers (e.g., Vinyl Acetate)

The initiation of free-radical polymerization of vinyl monomers, such as vinyl acetate (B1210297), by tert-butyl peroxyacetate proceeds through the homolytic cleavage of the oxygen-oxygen bond within the peroxide group. This thermal decomposition generates two primary radical species: a tert-butoxyl radical and an acetyloxyl radical.

Decomposition Reaction: CH₃C(O)OOC(CH₃)₃ → CH₃C(O)O• + •OC(CH₃)₃

The acetyloxyl radical can further undergo decarboxylation to produce a methyl radical and carbon dioxide. Both the tert-butoxyl and methyl radicals are highly reactive and can initiate the polymerization process by adding to the double bond of a vinyl acetate monomer, thus creating a new radical species that propagates the polymer chain.

Application in Emulsion and Solution Polymerization Processes

Tert-butyl peroxyacetate is suitable for use in both solution and emulsion polymerization processes due to its solubility in organic solvents and its ability to be dispersed in aqueous systems.

In solution polymerization , the monomer, initiator, and the resulting polymer are all dissolved in a non-reactive solvent. Tert-butyl peroxyacetate is a common choice for the polymerization of acrylates and methacrylates in solution, particularly for the manufacture of coatings. The use of a solvent helps to control the viscosity of the reaction mixture and to dissipate the heat generated during polymerization.

Emulsion polymerization is a heterogeneous process where the monomer is dispersed in an aqueous phase with the aid of a surfactant. While water-soluble initiators are typically used, oil-soluble initiators like tert-butyl peroxyacetate can also be employed. In such cases, the initiator decomposes within the monomer droplets or the monomer-swollen micelles, where polymerization occurs. The use of redox initiator systems, which can include an organic hydroperoxide like tert-butyl hydroperoxide (a related compound), allows for polymerization at lower temperatures. researchgate.netnih.gov This is particularly advantageous for monomers like vinyl acetate, where high temperatures can lead to undesirable side reactions. nih.gov

Impact on Polymer Morphology and Molecular Weight Distribution

The choice of initiator has a profound impact on the final properties of the polymer, including its morphology and molecular weight distribution. The rate of initiation relative to the rate of propagation is a key determinant of the average molecular weight of the polymer chains. A higher initiation rate generally leads to the formation of a larger number of shorter polymer chains, resulting in a lower average molecular weight.

Oxidizing Agent in Selective Organic Transformations

Beyond its role in polymerization, the peroxy linkage in tert-butyl peroxyacetate makes it a potent oxidizing agent. noaa.gov Organic peroxides are utilized in a variety of organic transformations to introduce oxygen atoms into molecules or to effect oxidative couplings. While specific applications of tert-butyl peroxyacetate as a selective oxidizing agent are not as extensively documented as some other peroxides, its chemical nature suggests its utility in various oxidative processes.

Organic peroxides can act as sources of electrophilic oxygen and are known to participate in reactions such as epoxidations, hydroxylations, and other oxidative functionalizations of organic substrates. The reactivity and selectivity of these reactions are often influenced by the presence of catalysts, typically transition metal complexes. For example, related compounds like tert-butyl hydroperoxide are widely used in industrial processes such as the Halcon process for the production of propylene (B89431) oxide. wikipedia.org The utility of tert-butyl peroxyacetate in similar selective oxidation reactions is an area of ongoing research interest.

Significance in Atmospheric Chemistry and Environmental Processes

Organic peroxides can be emitted into the atmosphere from various sources and can also be formed in situ through photochemical reactions. Their chemistry plays a crucial role in atmospheric processes, including the formation of secondary organic aerosols (SOA) and the cycling of reactive oxygen species.

Formation and Fate of Organic Hydroperoxides and Highly Oxygenated Molecules (HOMs)

In the atmosphere, volatile organic compounds (VOCs) undergo oxidation, primarily initiated by hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (•NO₃). This oxidation leads to the formation of peroxy radicals (RO₂•). These peroxy radicals can undergo a series of reactions, including intramolecular hydrogen shifts and further oxygen addition, in a process known as autoxidation. This can lead to the formation of highly oxygenated molecules (HOMs) , which are characterized by a high oxygen-to-carbon ratio. copernicus.orgresearchgate.net

Organic hydroperoxides (ROOH) are a key class of compounds formed in the atmosphere through the reaction of peroxy radicals with other radical species or through the ozonolysis of alkenes. researchmap.jp These hydroperoxides are important intermediates in atmospheric chemistry, contributing to the formation of SOA and influencing the oxidizing capacity of the atmosphere. While direct studies on the atmospheric fate of tert-butyl peroxyacetate are limited, its structural components suggest potential pathways for its involvement in these processes. The decomposition of tert-butyl peroxyacetate in the atmosphere would release tert-butoxyl and acetyloxyl radicals, which would then participate in the complex web of atmospheric reactions, potentially contributing to the pool of organic hydroperoxides and the precursors to HOMs. The study of the atmospheric chemistry of such compounds is essential for understanding air quality and climate. nih.govnih.gov

Role in Atmospheric Oxidation Cycles

Organic peroxides, particularly hydroperoxides (ROOH), are significant intermediates in the oxidative chemistry of the troposphere. They are primarily formed from the reactions of peroxy radicals (RO₂) with hydroperoxyl radicals (HO₂). These compounds play a crucial role in the formation of secondary organic aerosols (SOA), which have substantial impacts on air quality and climate. The presence of a hydroxyl group, as implied by "1-tert-butylperoxyethanol," would likely increase the water solubility of the molecule, facilitating its participation in aqueous-phase atmospheric chemistry.

The atmospheric fate of organic hydroperoxides is largely determined by their reactions with hydroxyl radicals (OH), photolysis, and deposition. The reaction with OH radicals is a significant sink for these compounds and contributes to the propagation of radical chain reactions in the atmosphere. For instance, the rate constant for the reaction of 1,2-isoprene hydroxy hydroperoxide (1,2-ISOPOOH) with OH radicals has been reported to be (7.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ mdpi.com.

Upon entering the aqueous phase of atmospheric aerosols, organic hydroperoxides can decompose, leading to the formation of reactive oxygen species (ROS), including hydroxyl radicals. This decomposition can be influenced by factors such as pH and the presence of transition metal ions. The molar OH yield from the decomposition of SOA formed from the ozonolysis of terpenes is approximately 0.1% in pure water, but this can increase to about 1.5% in the presence of Fe²⁺ ions through Fenton-like reactions. researchgate.net

The formation of SOA from the atmospheric oxidation of volatile organic compounds (VOCs) is a complex process where organic hydroperoxides are key precursors. The yield of SOA is dependent on the specific VOC and the atmospheric conditions. For example, the ozonolysis of monoterpenes has been shown to produce high yields of organic peroxides, accounting for 47–85% of the SOA mass. d-nb.info

Table 1: Atmospheric Reaction Rates and Yields of Relevant Organic Hydroperoxides

| Compound/Process | Parameter | Value |

|---|---|---|

| 1,2-Isoprene hydroxy hydroperoxide (1,2-ISOPOOH) + OH | Reaction Rate Constant | (7.5 ± 1.2) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ mdpi.com |

| Terpene Ozonolysis SOA | Molar OH Yield (in water) | ~0.1% researchgate.net |

| Terpene Ozonolysis SOA with Fe²⁺ | Molar OH Yield (in water) | ~1.5% researchgate.net |

| Isoprene Photooxidation SOA | Molar OH Yield (in water) | ~0.1% researchgate.net |

This interactive table provides a summary of key kinetic and yield data for organic hydroperoxides in atmospheric processes. Users can sort and filter the data to compare different compounds and conditions.

Potential in Energetic Materials Science (in the context of peroxidic compounds)

Organic peroxides are a recognized class of energetic materials due to the inherent instability of the oxygen-oxygen bond. schc.org The decomposition of these compounds is highly exothermic and can be initiated by heat, friction, or impact, leading to a rapid release of energy and gaseous products. schc.orghmroyal.com The presence of a tert-butyl group can influence the stability and energetic properties of the peroxide.

The thermal stability of organic peroxides is a critical factor in their potential application as energetic materials. The self-accelerating decomposition temperature (SADT) is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. americanchemistry.com This decomposition can be violent, potentially leading to a thermal explosion. nouryon.com

The energetic performance of these materials is characterized by parameters such as the heat of decomposition and detonation velocity. For example, di-tert-butyl peroxide (DTBP), a structurally related compound, has a heat of decomposition of approximately 1.32 kJ/g. aidic.itnih.gov While not all organic peroxides are powerful explosives, many, like triacetone triperoxide (TATP), are highly sensitive primary explosives. scispace.com The decomposition of many organic peroxides is considered an "entropic explosion," where the large volume of gaseous products is a primary driver of the explosive force. scispace.com

Research into energetic materials often involves modifying molecular structures to enhance performance while improving stability. The incorporation of a tert-butylperoxy group into a molecule is a known strategy for creating energetic compounds. The thermal hazard of such compounds is a significant area of study, with techniques like differential scanning calorimetry (DSC) used to determine decomposition temperatures and heat release. For instance, the thermal decomposition of tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) begins around 87.68 °C and can reach a maximum temperature rise rate of 167.9 °C/min. nih.gov

Table 2: Energetic Properties of Selected Organic Peroxides

| Compound | Decomposition Onset (°C) | Heat of Decomposition (kJ/g) | Detonation Velocity (m/s) |

|---|---|---|---|

| Di-tert-butyl peroxide (DTBP) | >100 wikipedia.org | 1.32 aidic.itnih.gov | Not available |

| tert-Butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) | 87.68 nih.gov | 0.687 nih.gov | Not available |

| 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH) | 102.1 (initial reaction) nih.gov | 0.865 nih.gov | Not available |

This interactive table summarizes key energetic properties of several organic peroxides. The data can be sorted to compare the thermal stability and energy release of these compounds.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthesis Methods for Peroxy Esters

A significant thrust in modern chemistry is the development of environmentally benign synthesis routes, and the production of peroxy esters is no exception. Future research will increasingly focus on "green chemistry" principles to minimize hazardous waste and energy consumption. Key strategies include the use of safer, renewable precursors and the replacement of hazardous solvents with greener alternatives like water or ionic liquids.

The development of catalyst-assisted reactions is a cornerstone of this green transition. Researchers are exploring the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and process complexity. For instance, commercial montmorillonite (B579905) K10 has been identified as a potential catalyst for greener synthesis. Another promising avenue is the utilization of inexpensive and environmentally friendly oxidants like hydrogen peroxide (H₂O₂). Furthermore, physical methods that accelerate synthesis and avoid harmful solvents, such as microwave-assisted and ultrasound-assisted processes, are gaining traction as viable green techniques. These approaches aim to create more sustainable and economically viable industrial processes for producing peroxy esters.

Exploration of Novel Catalytic Systems for Peroxide Transformations

Catalysis is central to controlling the reactivity of peroxides. The exploration of novel catalytic systems is a vibrant area of research, aiming to improve efficiency, selectivity, and safety in peroxide transformations.

Recent advancements include the development of unique catalytic structures for hydrogen peroxide decomposition and production. One such system involves manganese oxides supported on ceramic honeycombs, which has demonstrated high decomposition efficiencies. Another innovative approach uses a catalyst created by attaching cobalt phthalocyanine (B1677752) molecules to carbon black and combining them with polymer-protected magnetic nanoparticles, significantly enhancing the efficiency of the oxygen reduction reaction to produce H₂O₂.

Metal-Organic Frameworks (MOFs) are also emerging as highly effective and recyclable catalytic systems. For example, a cationic trans-[Co(en)₂Cl₂]⁺ complex encapsulated within an anionic InBTB MOF has shown good catalytic activity and stability for the decomposition of hydrogen peroxide over multiple cycles. The confined spaces within the MOF channels can also induce unique chemical transformations, such as the isomerization of the active transition metal complex. Additionally, the field of photocatalysis is providing new pathways for H₂O₂ production, with research focusing on advanced mechanisms and novel catalyst designs, such as those based on nickel-ion-modulated resins, to improve generation rates under visible light.

Table 1: Examples of Novel Catalytic Systems for Peroxide Transformations

| Catalyst System | Application | Key Finding | Reference |

|---|---|---|---|

| Manganese oxides on ceramic honeycombs | H₂O₂ Decomposition | Achieved decomposition efficiencies exceeding 90%. | |

| Cobalt phthalocyanine on carbon black with magnetic nanoparticles | H₂O₂ Production | Significantly improved catalytic performance by manipulating cobalt spin states. | |

| trans-[Co(en)₂Cl₂]⁺@InBTB MOF | H₂O₂ Decomposition | Demonstrated high recyclability, maintaining activity for up to seven cycles. |

Advanced Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is accelerating the pace of discovery in peroxide chemistry. This integrated approach allows for a deeper mechanistic understanding and the rational design of new molecules and processes.

Computational tools, such as Density Functional Theory (DFT), are used to predict reaction pathways, activation barriers, and the properties of transient intermediates. For instance, a combined computational and experimental study on amine-peroxide redox polymerization (APRP) elucidated the initiation mechanism, showing it proceeds through an Sₙ2 attack followed by rate-determining homolysis. This understanding enabled the computational prediction of new peroxides with initiation rates over 100 times faster than the commonly used benzoyl peroxide.

This predictive power is being applied to screen candidate molecules for specific properties, such as energetic potential, before committing to laboratory synthesis. Computational studies are also crucial for understanding complex reaction dynamics, like the gas-phase recombination of peroxyl radicals to form tetroxides, by providing insights into the multiconfigurational character of these transient species. The integration of these methodologies promises to enhance the efficiency and reliability of discovering and optimizing new peroxide-based systems.

Design and Synthesis of New Peroxy Ester Architectures with Tunable Reactivity

The ability to tailor the structure of peroxy esters to control their reactivity is critical for developing new applications. Future research will focus on designing novel molecular architectures with specific and predictable properties. A key strategy involves establishing alternative synthetic routes that proceed under milder conditions than traditional methods. One such novel procedure utilizes carbocation intermediates to successfully form tertiary, allylic, and benzyl (B1604629) peroxyesters, which were previously difficult to synthesize via alkylation of peroxyacids.

The structure of the radical precursors has a significant impact on the formation and yield of the final peroxide product. Experimental studies have revealed distinct trends in the branching ratios for peroxide formation based on the structure of the reacting peroxy radicals (RO₂).

Table 2: Trends in Peroxide (ROOR) Formation from Peroxy Radical (RO₂) Self-Reactions

| Peroxy Radical (RO₂) | Structure | Branching Ratio (γ) for ROOR Formation | Reference |

|---|---|---|---|

| CH₃O₂ | Linear/Primary | (14.1 ± 7)% | |

| 1-C₄H₉O₂ | Linear/Primary | (1.1 ± 0.5)% | |

| iso-C₃H₇O₂ | Branched | (17.2 ± 8.6)% |

As shown in the table, branching in the radical structure leads to a significantly higher yield of the corresponding peroxide. This knowledge allows for the rational design of precursors that favor the formation of desired peroxy ester architectures. Furthermore, design principles can be guided by theoretical calculations, such as determining the bond dissociation enthalpy (BDE) to predict the antioxidant activity of new molecules. This predictive design approach is a powerful tool for creating next-generation peroxy esters with finely tuned reactivity for specific applications.

Understanding Complex Peroxy Radical Chemistry in Multiphase Systems

Peroxy radicals are key intermediates in many chemical processes, from atmospheric chemistry to polymerization. However, their behavior in multiphase systems (e.g., gas-aerosol, liquid-liquid) is extraordinarily complex and remains a critical area for future investigation. The atmosphere itself is a multiphase environment where radical chemistry plays a central role in oxidative capacity.

Research is focused on elucidating the kinetics and reaction pathways of peroxy radicals at interfaces and within condensed phases, such as atmospheric aerosol particles. In these environments, diffusion limitations can affect reaction rates and the exchange of species with the gas phase. The recombination of two peroxy radicals is a key termination step and a pathway for the formation of larger, less volatile peroxide "dimers." These dimers are believed to be crucial in the initial steps of new aerosol particle formation in the atmosphere. Understanding the branching ratios between different reaction channels (e.g., dimer formation vs. monomer formation) is essential for accurately modeling these complex systems. Advanced computational studies are vital for exploring the mechanistic details of these recombination reactions, which proceed through transient tetroxide intermediates. A deeper understanding of this intricate radical chemistry will be fundamental to predicting the environmental fate of organic compounds and controlling polymerization processes.

Q & A

Q. What are the recommended methods for synthesizing 1-tert-butylperoxyethanol, and how can reaction efficiency be optimized?

Answer: The synthesis of 1-tert-butylperoxyethanol involves careful control of reaction conditions to avoid premature decomposition. A common approach is the reaction of tert-butyl hydroperoxide with ethylene oxide or acetyl derivatives under anhydrous conditions. For example, Friedel-Crafts acylation methodologies using Lewis acid catalysts (e.g., AlCl₃) can be adapted for similar peroxides, as seen in the synthesis of tert-butyl-substituted ketones . Key parameters include:

- Catalyst selection : Use AlCl₃ or other Lewis acids to enhance electrophilic reactivity.

- Temperature control : Maintain sub-ambient temperatures (0–5°C) to minimize side reactions.

- Stoichiometry : Ensure a 1:1 molar ratio of tert-butyl alcohol to peracetic acid to maximize yield.

- Purity : Conduct in-situ purification via vacuum distillation to isolate the peroxide.

Q. How can the concentration of acetic acid in experimental mixtures be accurately determined?

Answer: Titration with standardized sodium hydroxide (NaOH) is a robust method. Key steps include:

Standardization : Calibrate NaOH using primary standards like potassium hydrogen phthalate.

Indicator selection : Use phenolphthalein for clear endpoint detection (colorless to pink at pH 8.2–10).

Error mitigation : Conduct triplicate trials and average results to reduce human error (e.g., misreading burettes or spillage) .

Q. What are the primary decomposition pathways of 1-tert-butylperoxyethanol, and how can stability be improved during storage?

Answer: 1-tert-butylperoxyethanol decomposes via radical-mediated pathways, especially under heat or UV exposure. Mitigation strategies include:

- Stabilizers : Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze decomposition.

- Storage conditions : Use amber glassware at ≤4°C in inert atmospheres (N₂ or Ar).

- Kinetic studies : Monitor decomposition rates using accelerated aging tests (e.g., 40°C for 14 days) with HPLC-MS analysis to identify byproducts like tert-butanol and acetic acid .

Q. How can contradictory data on the catalytic efficiency of Lewis acids in acetic acid-mediated reactions be resolved?

Answer: Discrepancies often arise from varying solvent systems or moisture content. For example:

- Moisture sensitivity : AlCl₃ hydrolyzes in aqueous acetic acid, reducing catalytic activity. Use rigorously dried solvents and Schlenk-line techniques.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance ion-pair dissociation, improving catalyst accessibility. Compare reaction yields in anhydrous acetic acid vs. mixed solvents.

- Benchmarking : Validate results against control reactions without catalysts to isolate true catalytic contributions .

Q. What advanced analytical techniques are optimal for characterizing 1-tert-butylperoxyethanol purity and structural integrity?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., tert-butyl peaks at δ 1.2–1.4 ppm).

- HPLC-MS : Quantify impurities and detect decomposition products (e.g., tert-butanol at m/z 75).

- DSC/TGA : Assess thermal stability and decomposition onset temperatures.

- FTIR : Confirm peroxide O-O stretch (~880 cm⁻¹) and absence of carbonyl impurities .

Methodological Guidelines

- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for peroxide synthesis.

- Safety : Handle 1-tert-butylperoxyethanol with explosion-proof equipment due to peroxide sensitivity .

- Data validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) for acetic acid properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.